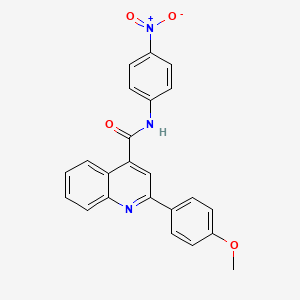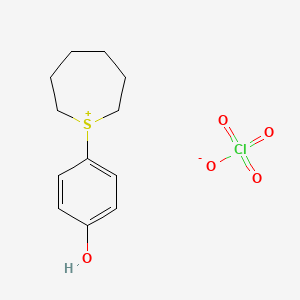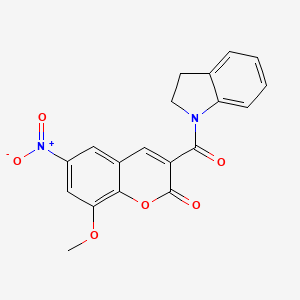
N-benzyl-N',N''-diphenylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N',N''-diphenylguanidine (BDG) is a chemical compound that has been extensively studied for its various applications in scientific research. BDG is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and benzene. This compound is widely used in the pharmaceutical industry as a reagent for the synthesis of various drugs. It has also been studied for its potential use in the treatment of various diseases, including cancer.
Mecanismo De Acción
N-benzyl-N',N''-diphenylguanidine is known to inhibit the activity of various enzymes, including cytochrome P450 and monoamine oxidase. It has also been shown to inhibit the uptake of dopamine and norepinephrine in the brain. These mechanisms of action suggest that this compound may have potential therapeutic applications in the treatment of various diseases, including depression and Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its potential use in the treatment of depression and Parkinson's disease. This compound has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N',N''-diphenylguanidine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also highly soluble in organic solvents, which makes it easy to handle and use in various experimental setups. However, this compound has several limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-benzyl-N',N''-diphenylguanidine. One area of research is the potential use of this compound in the treatment of various diseases, including cancer, depression, and Parkinson's disease. Another area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate the potential toxicity of this compound and its long-term effects on human health.
Métodos De Síntesis
N-benzyl-N',N''-diphenylguanidine can be synthesized using various methods, including the reaction of benzylamine with diphenylcyanamide, followed by reduction with hydrogen gas. Another method involves the reaction of benzylamine with diphenylthiourea, followed by oxidation with hydrogen peroxide. The purity of this compound can be improved by recrystallization from solvents such as ethanol or acetone.
Aplicaciones Científicas De Investigación
N-benzyl-N',N''-diphenylguanidine has been extensively studied for its various applications in scientific research. It has been used as a reagent in the synthesis of various drugs, including antihistamines, anticonvulsants, and antipsychotics. This compound has also been studied for its potential use in the treatment of various diseases, including cancer.
Propiedades
IUPAC Name |
2-benzyl-1,3-diphenylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-4-10-17(11-5-1)16-21-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15H,16H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKYLJIYQNGXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)
![4-[4-(3-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4970747.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)
![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)




![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)

![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)